Uridylyl-2'-5'-phospho-adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .
Industrial Production Methods
Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Uridylyl-2’-5’-Phospho-Adenosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by ribonucleases, breaking the phosphodiester bond.
Oxidation and Reduction: Although less common, the purine and pyrimidine bases can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of ribonuclease enzymes under mild aqueous conditions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
Hydrolysis: Produces uridine and adenosine monophosphate.
Oxidation and Reduction: Results in modified nucleotides with altered functional groups.
Scientific Research Applications
Uridylyl-2’-5’-Phospho-Adenosine has several applications in scientific research:
Biochemistry: Used as a substrate in studies of ribonuclease activity and RNA processing.
Molecular Biology: Serves as a model compound for studying nucleotide interactions and enzymatic mechanisms.
Medicine: Potential applications in drug development and therapeutic interventions targeting RNA-related processes
Mechanism of Action
The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .
Comparison with Similar Compounds
Similar Compounds
Uridylyl-2’-5’-Phospho-Guanosine: Another purine ribonucleoside monophosphate with similar structural features.
Uridylyl-2’-5’-Phospho-Cytidine: A pyrimidine ribonucleoside monophosphate with comparable properties.
Uniqueness
Uridylyl-2’-5’-Phospho-Adenosine is unique due to its specific purine-pyrimidine linkage, which provides distinct biochemical properties and interactions compared to other nucleotides. This uniqueness makes it a valuable tool in studying nucleotide interactions and enzymatic processes .
Properties
Molecular Formula |
C19H24N7O12P |
---|---|
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
QARCCHXXGAIRFS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
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